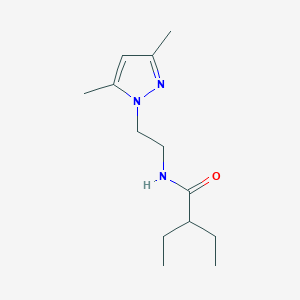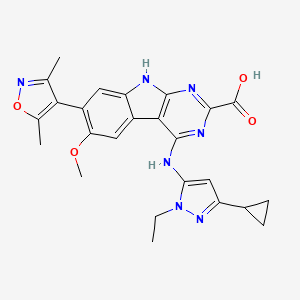
N-(4-(N-(1-(2-méthoxyéthyl)-1,2,3,4-tétrahydroquinolin-7-yl)sulfamoyl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a synthetic compound known for its diverse chemical and biological applications. As an amide derivative of sulfamoyl-tetrahydroquinoline, it presents unique properties that make it useful in various research fields.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of novel chemical reactions and pathways.
Biology
It can be used in biological studies to investigate enzyme inhibition, receptor binding, and cellular uptake, providing insights into biological mechanisms and potential therapeutic targets.
Medicine
In medicinal chemistry, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is explored for its potential pharmacological properties, including its role as an inhibitor of specific enzymes or pathways.
Industry
In industrial applications, this compound can be utilized in the development of new materials, agrochemicals, and as a precursor for pharmaceutical synthesis.
Mécanisme D'action
were the first antimicrobial drugs that led to antibiotic evolution in medicine . They are known as sulfa drugs, derived from sulfanilamide, which prevents the growth of bacteria . Later, it was discovered that their antibacterial activity is due to the active metabolite, 4-aminobenenesulfonamide or sulfanilamide formed in vivo by the reduction of the diazyl bond of the prontosil .
Sulfonamides are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities . They have been shown to be a transition state mimetic of peptide hydrolysis, and in particular, a theoretical motif for potent irreversible inhibitors of cysteine proteases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide typically involves a multi-step synthesis:
Formation of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline: : This precursor can be synthesized through the reduction of quinoline derivatives, employing reagents like sodium borohydride.
Coupling Reaction: : This step involves the reaction of the sulfamoyl-tetrahydroquinoline intermediate with 4-aminophenylacetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, large-scale production may involve similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors, stringent reaction control parameters, and efficient purification techniques such as recrystallization or column chromatography are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide can undergo oxidative reactions, leading to the formation of corresponding N-oxides or sulfonyl derivatives.
Reduction: : It can be reduced under specific conditions to yield reduced amide or amine derivatives.
Substitution: : The compound may undergo nucleophilic substitution, particularly at the acetamide moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride can be used.
Nucleophiles: : Alkoxides, amines, or thiols can participate in substitution reactions.
Major Products Formed
Oxidation Products: : N-oxides, sulfonyl derivatives.
Reduction Products: : Amines, reduced amide derivatives.
Substitution Products: : Varied substituted phenylacetamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(N-phenylsulfamoyl)phenyl)acetamide: : Lacks the tetrahydroquinoline moiety but shares the sulfamoyl-phenylacetamide structure.
1-(2-methoxyethyl)-2,3,4-tetrahydroquinolin-7-amine: : Similar in the tetrahydroquinoline core structure but without the sulfamoyl-phenylacetamide component.
Uniqueness
What sets N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide apart is its combination of the tetrahydroquinoline core with the sulfamoyl-phenylacetamide structure. This unique structural motif endows it with a diverse range of chemical reactivity and potential biological activity, making it valuable in various fields of research.
There you have it! A comprehensive guide to N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide. Hope this covers everything you needed!
Propriétés
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15(24)21-17-7-9-19(10-8-17)28(25,26)22-18-6-5-16-4-3-11-23(12-13-27-2)20(16)14-18/h5-10,14,22H,3-4,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISIZDRYIXQABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2556081.png)




![ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2556088.png)
![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2556089.png)
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)
![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)
![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)
![4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2556098.png)

![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)
